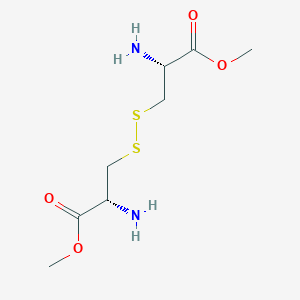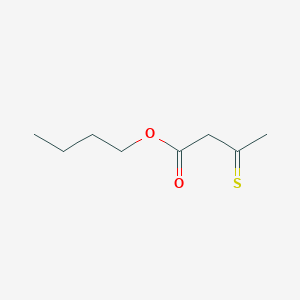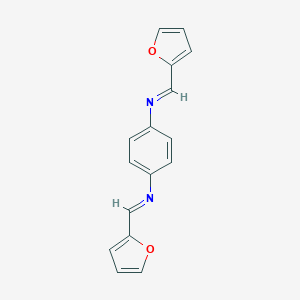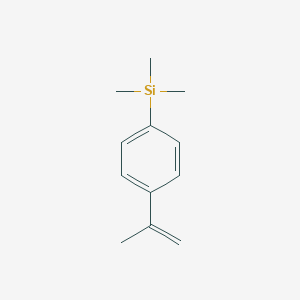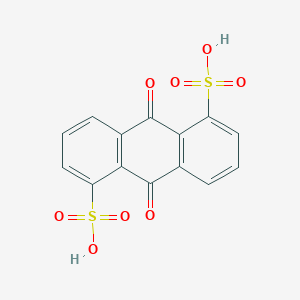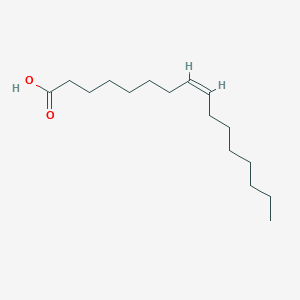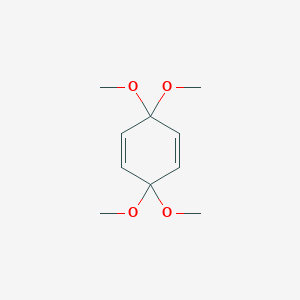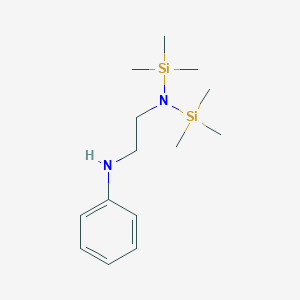
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine (Ph2Si(Me)2NMe2, commonly known as PSE) is a chemical compound that has gained increasing attention in scientific research due to its unique properties. PSE is a diamine with a bulky silyl group, making it a sterically hindered molecule that can form stable complexes with transition metals.
Aplicaciones Científicas De Investigación
PSE has been used in various scientific research applications, including catalysis, organic synthesis, and coordination chemistry. PSE can form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. PSE has also been used as a reagent in organic synthesis, particularly in the preparation of chiral compounds.
Mecanismo De Acción
The mechanism of action of PSE is not fully understood. However, it is believed that PSE can act as a chelating ligand, forming stable complexes with transition metals. These complexes can then catalyze various reactions, such as hydrogenation and cross-coupling reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of PSE. However, PSE has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSE in lab experiments is its ability to form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. However, one limitation is its sterically hindered nature, which can make it difficult to handle in certain reactions.
Direcciones Futuras
There are several future directions for the research of PSE. One direction is the development of new synthetic methods for PSE and its derivatives. Another direction is the exploration of PSE's potential as a chiral ligand in asymmetric catalysis. Additionally, the use of PSE in the synthesis of new materials and the development of new pharmaceuticals is an area that warrants further investigation.
In conclusion, PSE is a unique chemical compound that has a wide range of scientific research applications. Its ability to form stable complexes with transition metals makes it a useful ligand in catalysis and coordination chemistry. Further research is needed to fully understand the mechanism of action and potential applications of PSE.
Métodos De Síntesis
PSE can be synthesized through a two-step process. The first step involves the reaction of N,N-dimethylethylenediamine with chlorotrimethylsilane to form N,N-bis(trimethylsilyl)ethane-1,2-diamine. The second step involves the reaction of N,N-bis(trimethylsilyl)ethane-1,2-diamine with phenyllithium to form PSE.
Propiedades
Número CAS |
17814-46-9 |
|---|---|
Nombre del producto |
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine |
Fórmula molecular |
C14H28N2Si2 |
Peso molecular |
280.56 g/mol |
Nombre IUPAC |
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H28N2Si2/c1-17(2,3)16(18(4,5)6)13-12-15-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
Clave InChI |
NOQZOZOGULWLKP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C |
Sinónimos |
N,N-Bis(trimethylsilyl)-N'-phenylethylenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



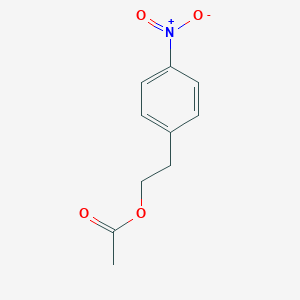

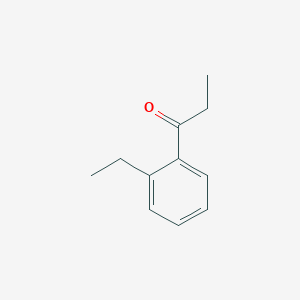
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)


